An In-depth Technical Guide to the Chemical Properties of 1-(4-Octylphenyl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(4-Octylphenyl)ethanone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological activity of 1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
1-(4-Octylphenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with an acetyl group and an octyl group. Its long alkyl chain imparts significant lipophilicity to the molecule.
Table 1: General and Physical Properties of 1-(4-Octylphenyl)ethanone
| Property | Value | Reference(s) |
| IUPAC Name | 1-(4-octylphenyl)ethanone | |
| Synonyms | 4'-Octylacetophenone, p-Octylacetophenone | |
| CAS Number | 10541-56-7 | [1][2] |
| Molecular Formula | C₁₆H₂₄O | [1] |
| Molar Mass | 232.36 g/mol | [1] |
| Appearance | Low melting colorless to light yellow solid, aromatic odor | [3] |
| Melting Point | 18 °C | [1] |
| Boiling Point | 152-153 °C at 1 mmHg | [1] |
| Density | 0.919 g/cm³ | [1] |
| Flash Point | 143 °C (289 °F) (estimated) | [4] |
| Vapor Pressure | 8.38 x 10⁻⁵ mmHg at 25 °C (estimated) | |
| Solubility | Insoluble in water; Soluble in alcohol | [4] |
| Refractive Index | 1.4970 (estimate) |
Synthesis and Purification
The most common and efficient method for the synthesis of 1-(4-octylphenyl)ethanone is the Friedel-Crafts acylation of octylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general procedure adapted for the synthesis of 1-(4-octylphenyl)ethanone.
Materials:
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Octylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in dichloromethane to the stirred suspension.
-
After the addition of acetyl chloride is complete, add a solution of octylbenzene (1.0 equivalent) in dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by column chromatography followed by recrystallization.
Column Chromatography:
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Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Procedure: The crude product is dissolved in a minimum amount of the initial mobile phase and loaded onto the column. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the pure product.
Recrystallization:
-
Solvent System: A mixture of ethanol and water or hexane and ethyl acetate can be effective.
-
Procedure: The purified product from column chromatography is dissolved in a minimum amount of the hot solvent system. The solution is then allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration and dried under vacuum.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR and ¹³C NMR Data for 1-(4-Octylphenyl)ethanone
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.9 (d) | Doublet | 2H | Protons ortho to acetyl group |
| Aromatic Protons | ~7.2 (d) | Doublet | 2H | Protons meta to acetyl group |
| Methylene Protons | ~2.6 (t) | Triplet | 2H | -CH₂- attached to the phenyl ring |
| Acetyl Protons | ~2.5 (s) | Singlet | 3H | -C(O)CH₃ |
| Methylene Protons | ~1.6 (m) | Multiplet | 2H | -CH₂- adjacent to the benzylic CH₂ |
| Methylene Protons | ~1.3 (m) | Multiplet | 10H | -(CH₂)₅- |
| Methyl Protons | ~0.9 (t) | Triplet | 3H | Terminal -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~198 | C=O |
| Aromatic Carbon | ~149 | C-C(O)CH₃ |
| Aromatic Carbon | ~135 | C-CH₂- |
| Aromatic Carbons | ~129 | CH (ortho to acetyl) |
| Aromatic Carbons | ~128 | CH (meta to acetyl) |
| Methylene Carbon | ~36 | -CH₂- attached to the phenyl ring |
| Methylene Carbons | ~32, 31.5, 29.5, 29 | -(CH₂)₆- |
| Acetyl Carbon | ~27 | -C(O)CH₃ |
| Methyl Carbon | ~23 | Terminal -CH₂-CH₃ |
| Methyl Carbon | ~14 | Terminal -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for 1-(4-Octylphenyl)ethanone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3020 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Strong | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch (aromatic ketone) |
| ~1600, 1580, 1470 | Medium | Aromatic C=C stretch |
| ~830 | Strong | p-Disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Fragmentation for 1-(4-Octylphenyl)ethanone
| m/z | Ion |
| 232 | [M]⁺ (Molecular ion) |
| 217 | [M - CH₃]⁺ |
| 133 | [M - C₇H₁₅]⁺ (Benzylic cleavage) |
| 119 | [C₈H₇O]⁺ |
| 43 | [CH₃CO]⁺ |
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of 1-(4-octylphenyl)ethanone are limited. However, due to its structural similarity to other alkylphenols, particularly 4-octylphenol, it is plausible to hypothesize that it may exhibit similar biological effects. Alkylphenols are known endocrine-disrupting chemicals (EDCs) that can mimic the action of estrogen.
Postulated Estrogenic Activity
4-Octylphenol has been shown to possess estrogenic activity by binding to the estrogen receptor (ER).[5][6] This interaction can trigger a cascade of cellular events normally initiated by estradiol. Given the structural resemblance, 1-(4-octylphenyl)ethanone may also act as an ER agonist, although likely with a different potency.
The structural features that contribute to the estrogenic activity of alkylphenols include the phenolic hydroxyl group and the length and branching of the alkyl chain.[7] While 1-(4-octylphenyl)ethanone possesses the p-substituted alkyl chain, the presence of a ketone instead of a hydroxyl group will likely influence its binding affinity to the estrogen receptor.
Safety and Handling
1-(4-Octylphenyl)ethanone is classified as harmful if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
1-(4-Octylphenyl)ethanone is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through Friedel-Crafts acylation. While direct biological data is scarce, its structural similarity to known endocrine disruptors suggests that it may possess estrogenic activity, a hypothesis that warrants further investigation. This guide provides a solid foundation for researchers and scientists working with this compound, offering detailed, albeit predictive in some areas, information on its synthesis, characterization, and potential biological relevance.
References
- 1. chembk.com [chembk.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4'-octyl acetophenone [flavscents.com]
- 5. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brunel University Research Archive: Structural features of alkylphenolic chemicals associated with estrogenic activity [bura.brunel.ac.uk]
